molecular formula C16H16ClFN2O3S B4237362 N-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

N-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B4237362
M. Wt: 370.8 g/mol
InChI Key: KWTRHPGNWGPFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group, an ethyl group, and a phenylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chloro-Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-chloro-4-fluoroaniline intermediate. This can be achieved through the nitration of 3-chloro-4-fluorobenzene, followed by reduction to obtain the corresponding aniline derivative.

    Coupling with Glycine Derivative: The chloro-fluorophenyl intermediate is then coupled with a glycine derivative under appropriate conditions to form the glycinamide backbone.

    Introduction of the Phenylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and sulfonyl functional groups.

    Hydrolysis: The amide bond in the glycinamide backbone can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products

    Substitution Reactions: Products include substituted derivatives with various functional groups replacing the chloro or fluoro substituents.

    Oxidation and Reduction: Products include oxidized or reduced forms of the amide and sulfonyl groups.

    Hydrolysis: Products include the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide can be compared with other similar compounds, such as:

    N~1~-(3-chloro-4-fluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide: This compound has an ethoxy group instead of an ethyl group, which may affect its chemical reactivity and biological activity.

    N~1~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide: This compound lacks the ethyl group, which may influence its solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3S/c1-2-20(24(22,23)13-6-4-3-5-7-13)11-16(21)19-12-8-9-15(18)14(17)10-12/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTRHPGNWGPFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC(=C(C=C1)F)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
N-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.